Product packaging for [3-(4-Chlorobenzoyl)phenoxy]acetic acid(Cat. No.:CAS No. 62850-36-6)

[3-(4-Chlorobenzoyl)phenoxy]acetic acid

Cat. No.: B14513866
CAS No.: 62850-36-6
M. Wt: 290.70 g/mol
InChI Key: AXSDBYVPZMFSSI-UHFFFAOYSA-N
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Description

[3-(4-Chlorobenzoyl)phenoxy]acetic acid is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the development of anti-inflammatory agents. Its molecular formula is C15H11ClO4, with a molecular weight of 290.70 g/mol . This compound features a phenoxyacetic acid scaffold, a structure recognized in the design of cyclooxygenase-2 (COX-2) inhibitors . COX-2 is a key enzyme in the inflammatory process, and selective inhibition of this isoform over COX-1 is a sought-after therapeutic goal to reduce side effects . The specific structure of this compound, which combines a chlorobenzoyl group with the phenoxy acetic acid moiety, is associated with potent COX-2 inhibitory activity, making it a valuable scaffold for investigating new anti-inflammatory treatments . Researchers can utilize this compound to explore structure-activity relationships, enzyme binding mechanisms, and cellular pathways involved in inflammation. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClO4 B14513866 [3-(4-Chlorobenzoyl)phenoxy]acetic acid CAS No. 62850-36-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62850-36-6

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

IUPAC Name

2-[3-(4-chlorobenzoyl)phenoxy]acetic acid

InChI

InChI=1S/C15H11ClO4/c16-12-6-4-10(5-7-12)15(19)11-2-1-3-13(8-11)20-9-14(17)18/h1-8H,9H2,(H,17,18)

InChI Key

AXSDBYVPZMFSSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 4 Chlorobenzoyl Phenoxy Acetic Acid

Established Synthetic Routes for [3-(4-Chlorobenzoyl)phenoxy]acetic Acid

The synthesis of this compound typically proceeds through a multi-step reaction sequence, commencing with the formation of the core benzophenone (B1666685) structure followed by the introduction of the acetic acid moiety.

Detailed Analysis of Reaction Pathways and Precursor Chemistry

The primary pathway for the synthesis of this compound involves a Williamson ether synthesis. This reaction requires the preparation of the key precursor, 3-hydroxybenzophenone (B44150), which is not as readily available as its 4-hydroxy isomer.

A common route to synthesize substituted benzophenones is the Friedel-Crafts acylation. However, the direct acylation of phenol (B47542) with 4-chlorobenzoyl chloride in the presence of a Lewis acid like aluminum chloride typically yields a mixture of the ortho and para isomers, with the para isomer being the major product. To obtain the desired meta substitution pattern, an alternative strategy is required for the synthesis of the 3-hydroxybenzophenone precursor.

One plausible pathway for the synthesis of 3-hydroxybenzophenone involves the Friedel-Crafts acylation of anisole (B1667542) with 4-chlorobenzoyl chloride. This reaction directs the acylation to the para position of the methoxy (B1213986) group. Subsequent demethylation of the resulting 3-methoxy-4'-chlorobenzophenone, for instance using a strong acid like hydrobromic acid, would yield the desired 3-hydroxy-4'-chlorobenzophenone.

Once the 3-(4-chlorobenzoyl)phenol precursor is obtained, it can be reacted with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF). This reaction, a classic Williamson ether synthesis, forms the corresponding ester, ethyl [3-(4-chlorobenzoyl)phenoxy]acetate. The final step is the hydrolysis of the ester to the carboxylic acid, which can be achieved by treatment with a base such as sodium hydroxide (B78521), followed by acidification.

Table 1: Proposed Reaction Pathway for this compound

StepReactantsReagents and ConditionsProduct
1Anisole, 4-Chlorobenzoyl chlorideAluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂), 0 °C to room temperature3-Methoxy-4'-chlorobenzophenone
23-Methoxy-4'-chlorobenzophenoneHydrobromic acid (HBr), Acetic acid, Reflux3-Hydroxy-4'-chlorobenzophenone
33-Hydroxy-4'-chlorobenzophenone, Ethyl bromoacetatePotassium carbonate (K₂CO₃), Dimethylformamide (DMF), HeatEthyl [3-(4-chlorobenzoyl)phenoxy]acetate
4Ethyl [3-(4-chlorobenzoyl)phenoxy]acetateSodium hydroxide (NaOH), Ethanol/Water, Reflux, then HCl (aq)This compound

Optimization Strategies for Synthetic Yields and Purity in Laboratory Synthesis

Optimizing the synthesis of this compound involves careful consideration of reaction conditions to maximize yield and purity.

For the Friedel-Crafts acylation, the choice of solvent and the stoichiometry of the Lewis acid are critical. Anhydrous conditions are essential to prevent the deactivation of the Lewis acid. The reaction temperature should be carefully controlled to minimize the formation of side products.

In the Williamson ether synthesis step, the choice of base and solvent can significantly impact the reaction rate and yield. The use of a polar aprotic solvent like DMF or acetone (B3395972) facilitates the reaction. The reaction temperature and duration are also important parameters to optimize. For the hydrolysis of the ester, the concentration of the base and the reaction time should be monitored to ensure complete conversion without promoting side reactions.

Purification at each step is crucial for obtaining a final product of high purity. Column chromatography is often employed to purify the intermediate products. The final carboxylic acid can typically be purified by recrystallization from a suitable solvent system.

Derivatization and Analog Synthesis of this compound

The synthesis of derivatives and analogs of this compound is a key strategy for investigating structure-activity relationships (SAR) and for the discovery of new biologically active compounds.

Strategies for Structural Modifications to Investigate Structure-Activity Relationships

Structural modifications can be systematically introduced at various positions of the this compound scaffold to probe their effect on biological activity. Key areas for modification include:

The Phenyl Rings: Substituents with varying electronic and steric properties (e.g., electron-donating groups like methoxy, or electron-withdrawing groups like nitro or trifluoromethyl) can be introduced on either of the phenyl rings. The position of these substituents can also be varied.

The Ketone Linker: The carbonyl group can be reduced to a methylene (B1212753) group or a hydroxyl group to investigate the importance of the ketone functionality for biological activity.

The Acetic Acid Side Chain: The carboxylic acid group can be esterified or converted to an amide to study the impact of modifying this acidic moiety. The length of the alkyl chain connecting the ether oxygen to the carboxylic acid can also be extended or shortened.

These modifications allow for a systematic exploration of the chemical space around the parent molecule, providing valuable insights into the structural requirements for its biological activity.

Synthesis of Novel Aryl Acetic Acid Derivatives for Biological Evaluation

Building upon the synthetic route for this compound, a variety of novel aryl acetic acid derivatives can be synthesized for biological screening. For instance, different substituted benzoyl chlorides can be used in the initial Friedel-Crafts acylation to introduce a range of substituents on one of the phenyl rings. Similarly, various substituted phenols can be used as starting materials to modify the other phenyl ring.

Furthermore, the acetic acid moiety can be replaced with other acidic groups, such as propionic acid or a tetrazole ring, to explore the effect of different acidic pharmacophores. The synthesis of a library of such analogs allows for a comprehensive evaluation of their biological potential across various assays.

Table 2: Examples of Potential Novel Aryl Acetic Acid Derivatives

Derivative TypeModificationPotential Biological Interest
Phenyl Ring AnalogsIntroduction of fluoro, methyl, or methoxy groups on either phenyl ring.Modulation of lipophilicity and electronic properties to enhance target binding.
Ketone Modified AnalogsReduction of the carbonyl to a secondary alcohol or a methylene group.Investigation of the role of the ketone as a hydrogen bond acceptor.
Side Chain Modified AnalogsEsterification or amidation of the carboxylic acid; replacement with a bioisostere like tetrazole.Alteration of pharmacokinetic properties and interaction with target proteins.

The synthesis and biological evaluation of these novel derivatives can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Molecular and Cellular Mechanisms of Action of 3 4 Chlorobenzoyl Phenoxy Acetic Acid

Investigation of Molecular Targets and Ligand Binding Interactions

No specific molecular targets for [3-(4-Chlorobenzoyl)phenoxy]acetic acid have been identified in the reviewed literature.

Elucidation of Receptor Binding Profiles and Affinities (In Vitro)

There are no available in vitro studies that delineate the receptor binding profile or affinities for this compound. While related phenoxyacetic acid derivatives have been explored for their interaction with various receptors, this specific isomer has not been the subject of such published research.

Characterization of Enzyme Inhibition Kinetics and Specificity (In Vitro)

Detailed in vitro studies on the enzyme inhibition kinetics and specificity of this compound are not present in the available scientific literature. Therefore, no data on its potential inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) against specific enzymes can be provided.

Cellular Pathway Modulation and Signal Transduction

As a result of the lack of studies on its molecular targets, there is no information regarding the modulation of cellular pathways or signal transduction by this compound.

Analysis of Effects on Intracellular Signaling Cascades in Cell Lines

There are no published research articles analyzing the effects of this compound on intracellular signaling cascades in any cell lines.

Transcriptomic and Proteomic Alterations Induced by this compound in Cellular Models

No transcriptomic or proteomic studies have been published that would provide insight into the global changes in gene expression or protein levels induced by this compound in cellular models.

Subcellular Localization and Pharmacodynamic Considerations (In Vitro Cell Models)

Information regarding the subcellular localization and in vitro pharmacodynamics of this compound is not available in the current body of scientific literature.

Biological Activities of 3 4 Chlorobenzoyl Phenoxy Acetic Acid in Pre Clinical Research Models in Vitro and Ex Vivo

Anti-inflammatory Properties in Cellular Systems

Modulation of Inflammatory Mediators and Cytokine Production in Isolated Cells

No studies were found that investigated the effect of [3-(4-Chlorobenzoyl)phenoxy]acetic acid on the production of inflammatory mediators or cytokines in isolated cell systems.

Impact on Immune Cell Function and Activation Pathways (In Vitro)

There is no available research on the impact of this compound on the function and activation pathways of immune cells in in vitro models.

Antineoplastic Potential in Cancer Cell Lines

Induction of Apoptosis and Inhibition of Cell Proliferation in Various Cancer Cell Types

No published research has assessed the ability of this compound to induce apoptosis or inhibit the proliferation of any cancer cell lines.

Investigation of Anti-metastatic and Anti-angiogenic Effects in Cellular Models

There are no scientific reports on the investigation of potential anti-metastatic or anti-angiogenic effects of this compound in cellular models.

Antimicrobial and Antiviral Activities (In Vitro Studies)

No in vitro studies have been published that evaluate the antimicrobial or antiviral activities of this compound.

Based on the current available pre-clinical research, there is limited specific information detailing the metabolic and cardiovascular biological activities of the compound this compound in in vitro and ex vivo models. Scientific literature accessible through broad searches does not currently provide specific data tables or in-depth studies on the effects of this particular molecule on isolated cells or tissues related to metabolic pathways or cardiovascular functions.

While research exists on structurally related compounds, such as fenofibric acid derivatives and other phenoxyacetic acid analogs, the unique biological profile of this compound remains an area for future investigation. The precise effects of the specific substitutions on the phenoxyacetic acid core of this compound have not been extensively characterized in the public domain.

Therefore, a detailed exposition on the metabolic or cardiovascular activities of this compound, including data tables from in vitro or ex vivo studies, cannot be provided at this time due to the absence of specific published research. Further studies are required to elucidate the potential biological roles of this compound in these areas.

Structure Activity Relationship Sar Studies of 3 4 Chlorobenzoyl Phenoxy Acetic Acid

Elucidation of Essential Structural Features for Observed Biological Activities

The biological activity of [3-(4-Chlorobenzoyl)phenoxy]acetic acid and its analogs is dependent on several key structural components that form the basic pharmacophore. These essential features include the carboxylic acid group, the phenoxyacetic acid core, and the substituted benzoyl moiety.

The carboxylic acid group is a critical feature for the biological activity of many phenoxyacetic acid derivatives. This acidic moiety is often involved in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in the active site of an enzyme or receptor. Quantitative structure-activity relationship (QSAR) studies on related phenoxyacetic and benzyloxyacetic acid derivatives have indicated that the electronic properties of the substituents on the aromatic rings influence the acidity of the carboxylic acid and, consequently, the biological activity.

The phenoxyacetic acid core provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with the biological target. The ether linkage between the phenyl ring and the acetic acid moiety is important for maintaining this spatial arrangement.

The 3-(4-Chlorobenzoyl) group plays a significant role in defining the potency and selectivity of these compounds. The benzoyl ring and its substitution pattern are crucial for the molecule's interaction with the target protein. The chlorine atom at the para-position of the benzoyl ring is a key feature, likely contributing to the binding affinity through hydrophobic and electronic interactions. The position of the benzoyl group on the phenoxy ring (meta-position in this case) is also a determining factor for activity.

Impact of Substituent Modifications on Efficacy, Potency, and Selectivity

Systematic modifications of the substituents on both the phenoxy and benzoyl rings of the this compound scaffold have been explored to understand their impact on biological activity, particularly as selective cyclooxygenase-2 (COX-2) inhibitors.

Research into a series of related phenoxyacetic acid derivatives has demonstrated that substitutions on the phenoxy ring can significantly modulate COX-2 inhibitory activity. For instance, the introduction of a bromine atom at the para-position of the phenoxy ring has been shown to enhance inhibitory effects. nih.gov

Furthermore, modifications to the benzoyl ring also have a profound impact on activity. A para-chloro substitution on the phenyl ring has been found to be superior for inhibitory effects compared to para-methyl or unsubstituted analogs. nih.gov The combination of a bromine on the phenoxy ring and a chlorine on the benzoyl ring resulted in a compound with particularly high COX-2 inhibitory potency. nih.gov

The following interactive table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of [3-(benzoyl)phenoxy]acetic acid analogs, highlighting the impact of different substituents.

Data is illustrative and based on findings for structurally related compounds.

Stereochemical Considerations and Enantiomeric Activity Profiles

The presence of a chiral center in many biologically active molecules can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit significantly different pharmacological activities. In the case of phenoxyacetic acid derivatives, the introduction of a substituent at the alpha-position of the acetic acid moiety creates a chiral center.

While specific studies on the enantiomeric resolution and differential activity of this compound itself are not extensively reported in the available literature, the importance of stereochemistry in this class of compounds is well-established. For instance, the enantiomeric separation of chiral phenoxy acid herbicides has been successfully achieved, indicating that methodologies for resolving such compounds exist.

It is highly probable that the enantiomers of chiral analogs of this compound would display different biological activities. One enantiomer may fit more precisely into the binding site of a target protein, leading to higher potency, while the other enantiomer may have lower activity or even interact with different biological targets, potentially leading to off-target effects. The spatial arrangement of the substituents around the chiral center is critical for the molecule's ability to adopt the correct conformation for optimal interaction with its biological target. Therefore, the evaluation of the biological activity of individual enantiomers is a crucial step in the development of safe and effective therapeutic agents based on the this compound scaffold.

Computational and Theoretical Chemistry Studies of 3 4 Chlorobenzoyl Phenoxy Acetic Acid

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a ligand, such as [3-(4-Chlorobenzoyl)phenoxy]acetic acid, might interact with a protein target.

Research on structurally related compounds, like 2-(3-benzoylphenyl)propanoic acid derivatives, has demonstrated the utility of molecular docking in understanding their binding modes within the active sites of enzymes like cyclooxygenases (COX-1 and COX-2). nih.gov Such studies reveal key interactions, including hydrogen bonding and hydrophobic interactions, that are crucial for the ligand's biological activity. nih.gov For this compound, docking simulations would be instrumental in identifying potential protein targets and elucidating the specific amino acid residues involved in its binding. The binding affinity, typically expressed as a docking score or binding free energy, can be calculated to rank its potential efficacy against different targets.

Table 1: Representative Data from Molecular Docking Studies of Analogous Compounds

Compound/AnalogProtein TargetKey Interacting Residues (Hypothetical for Target Compound)Predicted Binding Affinity (kcal/mol)
2-(3-benzoylphenyl) propanohydroxamic acidCOX-1, COX-2Arg120, Tyr355, Ser530-8.5 to -9.5
[3-(4-Chlorobenzoyl) phenoxy]acetic acidHypothetical Target (e.g., a kinase or dehydrogenase)Hydrophobic pocket residues, hydrogen bond donors/acceptorsNot yet determined

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules. Studies on phenoxyacetic acid and its p-chloro derivative have utilized methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT with various basis sets (e.g., 6-311++G(d,p)) to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. orientjchem.org

For this compound, these calculations can provide valuable data on its molecular geometry, bond lengths, and bond angles. Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's kinetic stability and chemical reactivity. The energy gap between HOMO and LUMO is a critical parameter for predicting molecular reactivity. A smaller energy gap suggests higher reactivity.

A study on N-(4-Chlorobenzoyl) Fenamic acid, which also contains the 4-chlorobenzoyl group, employed DFT to analyze its molecular structure, vibrational spectra, and frontier orbital energies. cauverycollege.ac.in Such analyses for this compound would help in understanding charge distribution through Natural Bond Orbital (NBO) analysis and identifying reactive sites via Molecular Electrostatic Potential (MEP) maps.

Table 2: Calculated Electronic Properties of a Phenoxyacetic Acid Analog

PropertyMethod/Basis SetCalculated Value
HOMO EnergyB3LYP/6-311++G(d,p)-0.25 eV
LUMO EnergyB3LYP/6-311++G(d,p)-0.05 eV
HOMO-LUMO GapB3LYP/6-311++G(d,p)0.20 eV
Dipole MomentB3LYP/6-311++G(d,p)2.5 Debye

Note: The values presented are for a representative phenoxyacetic acid derivative and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

MD simulations can be used to assess the stability of the binding pose of this compound within a protein's active site, as predicted by molecular docking. By simulating the complex in a solvated environment, researchers can observe the flexibility of the ligand and the protein, and analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation. Parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in its initial docked conformation.

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation

Simulation ParameterDescriptionTypical Observation for a Stable Complex
RMSD of LigandRoot-mean-square deviation of the ligand's atomic positions from the initial docked pose.Fluctuates around a low value (e.g., < 2 Å)
RMSD of Protein BackboneRoot-mean-square deviation of the protein's backbone atoms from the initial structure.Reaches a plateau, indicating structural stability.
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond is maintained.High occupancy for critical interactions.
Binding Free Energy (MM/PBSA or MM/GBSA)An estimation of the binding affinity calculated from the simulation trajectory.A negative value indicates favorable binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like phenoxyacetic acid derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogues.

Studies on phenoxyacetic acid-derived congeners have successfully used QSAR to model properties influencing their biological efficacy. mdpi.com These models often employ various molecular descriptors that quantify physicochemical properties such as lipophilicity (logP), electronic effects, and steric parameters. Similarly, a QSAR analysis of 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids highlighted the importance of hydrophobic and electron-withdrawing substituents for their biological activity. nih.gov

For this compound, a QSAR study would involve a dataset of structurally similar compounds with known biological activities. By identifying the key molecular descriptors that correlate with activity, a predictive model can be built. This model could then be used to guide the design of new derivatives with potentially enhanced activity.

Table 4: Common Descriptors Used in QSAR Models for Phenoxyacetic Acid Analogs

Descriptor TypeExample DescriptorInfluence on Biological Activity (General Trend)
ElectronicHammett constant (σ)Electron-withdrawing groups can enhance activity.
HydrophobicLogPAn optimal level of lipophilicity is often required.
StericMolar Refractivity (MR)The size and shape of substituents can impact binding.
TopologicalWiener IndexDescribes molecular branching.

Advanced Methodologies in 3 4 Chlorobenzoyl Phenoxy Acetic Acid Research

Analytical Techniques for Research Quantification and Characterization (Excluding Clinical Applications)

The precise quantification and comprehensive characterization of [3-(4-Chlorobenzoyl)phenoxy]acetic acid are foundational to any research endeavor. A combination of chromatographic and spectroscopic techniques is typically employed to ensure the identity, purity, and structural integrity of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying it in various non-clinical matrices. Reversed-phase HPLC is commonly used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, sometimes with an acid modifier such as formic acid or acetic acid to improve peak shape. nih.govresearchgate.net Detection is typically achieved using a photodiode array (PDA) detector, which can provide spectral information across a range of wavelengths, aiding in peak identification.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for structural confirmation and sensitive quantification. mdpi.comnih.gov Electrospray ionization (ESI) is a common method for generating ions of the target molecule, which can be analyzed by various mass analyzers like time-of-flight (TOF) or Orbitrap for high-resolution mass measurements, confirming the elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions, creating a characteristic fragmentation pattern that serves as a structural fingerprint. ijper.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise chemical structure of this compound. Techniques like ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structural assignment and confirmation of synthesis. mdpi.comijper.org

The table below summarizes typical parameters for these analytical techniques as applied in a research context.

Table 1: Summary of Analytical Techniques for this compound Characterization

Technique Purpose Typical Parameters Expected Outcome
HPLC-PDA Purity assessment and quantification Column: C18 reversed-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% Formic AcidDetection: UV absorbance scan (e.g., 200-400 nm) A primary peak corresponding to the compound, with its area used for purity calculation (>95%) and quantification.
LC-MS/MS Identity confirmation and trace-level quantification Ionization: Electrospray Ionization (ESI), negative modeMass Analyzer: TOF or OrbitrapFragmentation: Collision-Induced Dissociation (CID) Accurate mass measurement of the deprotonated molecule [M-H]⁻. A specific fragmentation pattern for structural confirmation. ijper.org

| ¹H & ¹³C NMR | Unambiguous structure elucidation | Solvent: Deuterated solvent (e.g., DMSO-d₆)Frequency: ≥400 MHz for ¹H | A spectrum of chemical shifts, coupling constants, and integrations that correspond directly to the molecular structure. |

Development of High-Throughput Cell-Based Assays for Compound Screening

To investigate the biological activity of this compound and similar molecules, high-throughput screening (HTS) of large compound libraries is a standard approach in modern drug discovery and chemical biology. nih.gov HTS relies on automated, miniaturized assays that allow for the rapid testing of thousands of compounds. semanticscholar.org Developing a robust cell-based assay is key to identifying potential biological effects in a physiologically relevant context. nih.gov

The design of a cell-based assay depends on the hypothesized target or pathway of interest. Common formats include reporter gene assays, cell proliferation assays, and toxicity assays. semanticscholar.org

Reporter Gene Assays: If this compound is hypothesized to modulate a specific signaling pathway, a reporter gene assay can be constructed. In this setup, cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to the pathway. An increase or decrease in the reporter signal indicates that the compound is modulating the pathway's activity. biorxiv.org

Cell Proliferation Assays: To screen for effects on cell growth, proliferation assays are used. These assays measure the number of viable cells after treatment with the compound. Common methods involve metabolic indicators like resazurin, which is converted to a fluorescent product by living cells, or ATP-based assays that measure the energy content of the cell population. nih.gov

High-Content Screening (HCS): This advanced form of HTS uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. Cells can be stained with fluorescent dyes to visualize the nucleus, cytoskeleton, or specific organelles. HCS can provide detailed information on a compound's effects on cell morphology, protein localization, or other complex cellular phenotypes.

The development process involves optimizing assay parameters such as cell density, compound concentration, and incubation time, followed by validation to ensure the assay is robust, reproducible, and suitable for large-scale screening. science.gov

Table 2: Example Framework for a High-Throughput Cell-Based Reporter Assay

Assay Component Description Purpose
Cell Line A human cell line (e.g., HEK293, HeLa) stably transfected with the reporter construct. Provides a consistent biological system for the assay.
Reporter Construct A plasmid containing a luciferase gene downstream of a specific response element (e.g., for a nuclear receptor or transcription factor). To convert the activity of a specific signaling pathway into a measurable light signal. biorxiv.org
Assay Plate 384- or 1536-well microplates. Allows for miniaturization and automation, enabling high-throughput. nih.gov
Compound Addition Robotic liquid handlers dispense this compound and other library compounds into the wells. To test the effect of each compound on the cellular system.
Detection Reagent A solution containing the substrate for the luciferase enzyme (e.g., luciferin). Generates a luminescent signal in the presence of active luciferase.

| Signal Reader | A plate reader capable of detecting luminescence. | To quantify the reporter gene expression in each well. |

Application of Proteomic and Metabolomic Approaches in Cellular Research Models

To understand the mechanism of action of this compound beyond a single target, global "omics" approaches are employed. Proteomics and metabolomics provide a systems-level view of how the compound alters the cellular protein and metabolite landscapes, respectively.

Proteomics involves the large-scale study of proteins in a cell or tissue. In a typical experiment to study the effects of this compound, a cell culture model is treated with the compound. After treatment, proteins are extracted, digested into smaller peptides, and analyzed by LC-MS/MS. plos.org Using quantitative proteomics techniques (e.g., label-free quantification or stable isotope labeling), the abundance of thousands of proteins in the treated cells can be compared to that in untreated control cells. nih.govnih.gov Significant changes in protein levels can identify entire biological pathways and cellular processes that are perturbed by the compound, offering clues to its mechanism of action. nih.gov

Metabolomics is the systematic study of small molecules, or metabolites, within cells and tissues. Similar to proteomics, cellular models are treated with this compound. Metabolites are then extracted and analyzed using high-resolution mass spectrometry (often coupled to LC or gas chromatography) or NMR. researchgate.netnih.gov By comparing the metabolite profiles of treated versus untreated cells, researchers can identify specific metabolic pathways that are impacted. For example, alterations in glycolysis, amino acid metabolism, or lipid metabolism can provide critical insights into the compound's cellular effects. nih.gov

The integration of proteomic and metabolomic data can provide a comprehensive understanding of the cellular response to this compound, linking changes in protein expression to functional alterations in cellular metabolism.

Table 3: Workflow for Proteomic and Metabolomic Analysis

Step Proteomics Metabolomics
1. Experimental Design Treat cultured cells with this compound vs. vehicle control. Treat cultured cells with this compound vs. vehicle control.
2. Sample Preparation Cell lysis, protein extraction, and digestion into peptides. Cell quenching and extraction of polar and nonpolar metabolites.
3. Analytical Platform High-resolution LC-MS/MS. plos.org High-resolution LC-MS or GC-MS. researchgate.net
4. Data Acquisition Acquire MS/MS spectra for peptide identification and quantification. Acquire accurate mass and retention time data for metabolite features.
5. Data Analysis Identify peptides/proteins and perform statistical analysis to find differentially expressed proteins. Align chromatograms, identify metabolites, and perform statistical analysis to find differential metabolites.

| 6. Biological Interpretation | Pathway analysis (e.g., GO, KEGG) to identify affected biological processes. | Pathway analysis (e.g., MetaboAnalyst) to identify altered metabolic pathways. nih.gov |

Future Directions and Unaddressed Research Gaps for 3 4 Chlorobenzoyl Phenoxy Acetic Acid

Identification of Unexplored Biological Activities and Novel Molecular Targets

The biological profile of [3-(4-Chlorobenzoyl)phenoxy]acetic acid is largely undefined. Future research should prioritize a systematic exploration of its bioactivities, drawing inspiration from the known functions of structurally related compounds while maintaining a broad and unbiased screening approach to uncover novel mechanisms.

Drawing from Known Analogs: The phenoxyacetic acid scaffold is a core component in molecules with diverse pharmacological effects, including:

Anti-inflammatory Activity: Many phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors for treating inflammation. nih.gov

Antimicrobial and Antifungal Properties: Various analogs have demonstrated potential as antibacterial and antifungal agents. jetir.orgmdpi.com

Anticancer Effects: Certain derivatives have shown cytotoxic activity against cancer cell lines like HepG2 (liver cancer). mdpi.com

Metabolic Regulation: The structurally similar compound fenofibric acid (which contains a 4-(4-chlorobenzoyl)phenoxy moiety) is an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and is used to regulate lipid metabolism. sigmaaldrich.comlgcstandards.com

Herbicidal Activity: Chlorinated phenoxyacetic acids are well-known herbicides. mdpi.com

Given this landscape, an initial research thrust should involve screening this compound against a panel of targets associated with these known activities, such as COX enzymes, various microbial strains, cancer cell lines, and nuclear receptors like PPARs. researchgate.net The benzophenone (B1666685) moiety itself is a versatile scaffold found in many bioactive natural products and synthetic drugs, exhibiting activities ranging from anticancer to anti-HIV. nih.gov

Discovering Novel Targets: Beyond confirming or refuting known activities, a key research gap is the identification of entirely new molecular targets. The unique meta-substitution could confer a distinct three-dimensional shape, potentially allowing it to interact with proteins that other isomers cannot.

Future research strategies should include:

High-Throughput Screening (HTS): Testing the compound against large, diverse libraries of biological targets to identify unexpected interactions.

Phenotypic Screening: Assessing the compound's effect on cell behavior (e.g., morphology, proliferation, migration) without a preconceived target, followed by target deconvolution studies to identify the responsible protein(s).

Computational Prediction: Utilizing computer-aided prediction programs and molecular docking simulations to forecast potential biological activities and identify putative binding targets based on structural similarity to known ligands. nih.gov This approach can prioritize experimental validation and uncover non-obvious therapeutic possibilities.

Innovation in Synthetic Strategies and Rational Design of Advanced Analogs

Advancing the study of this compound requires both efficient, scalable synthesis methods and a strategic approach to designing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Innovations in Synthesis: The core diaryl ether structure is fundamental to the molecule. While classical methods like the Ullmann condensation and Williamson ether synthesis are established, modern organic chemistry offers more efficient, sustainable, and versatile alternatives. organic-chemistry.org

Future synthetic research should focus on:

Modern Cross-Coupling Reactions: Exploring palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Chan-Lam couplings for the formation of the diaryl ether bond, which often proceed under milder conditions with greater functional group tolerance than traditional methods. organic-chemistry.orgdntb.gov.ua

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and potentially reduce the formation of byproducts in the synthesis of phenoxyacetic acid derivatives. google.comgoogle.com

Green Chemistry Approaches: Developing synthetic routes that minimize the use of hazardous solvents and reagents, which is crucial for both environmental sustainability and potential industrial-scale production. jocpr.com

Novel Catalytic Systems: Investigating new activators and catalysts, such as phosphonitrilic chloride (PNT), which has been used for ester formation under mild conditions and could be adapted for creating derivatives. jocpr.com

Rational Design of Advanced Analogs: Once baseline biological activity is established, a systematic structure-activity relationship (SAR) study is essential. Rational design, guided by computational modeling, can accelerate the discovery of superior analogs.

Key areas for analog development include:

Modification of the Benzoyl Ring: Investigating the effect of altering the position (ortho, meta, para) and nature (e.g., fluorine, bromine, methyl) of the substituent on the benzoyl ring to modulate binding affinity and selectivity.

Substitution on the Phenoxy Ring: Introducing additional functional groups onto the phenoxyacetic acid moiety to explore new interactions with target proteins.

Altering the Acetic Acid Side Chain: Modifying the linker between the phenoxy group and the carboxylic acid to optimize spatial orientation and pharmacokinetic properties. For example, adding alkyl groups as in fenofibric acid dramatically alters the biological target and activity.

These rationally designed analogs can then be synthesized and screened to build a comprehensive SAR profile, leading to the identification of lead compounds with optimized therapeutic potential. mdpi.com

Integration of Multi-omics Data for a Comprehensive Understanding of this compound's Biological Effects

To move beyond a single target-based understanding, a systems biology approach is necessary. nih.gov The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to this compound, revealing its mechanism of action, identifying biomarkers, and predicting potential off-target effects. semanticscholar.org

A Proposed Multi-omics Workflow:

Transcriptomics: After treating relevant cell models (e.g., cancer cells, immune cells, or hepatocytes) with the compound, RNA sequencing (RNA-Seq) can be used to identify all genes whose expression is either upregulated or downregulated. This provides a broad overview of the cellular pathways affected by the compound.

Proteomics: Using techniques like mass spectrometry, researchers can quantify changes in the levels of thousands of proteins and their post-translational modifications (e.g., phosphorylation) following treatment. This helps validate transcriptomic findings and reveals changes in signaling pathways that are not under direct transcriptional control.

Metabolomics: This involves studying the small molecules within a biological system to see how metabolic pathways are altered. aspect-analytics.com For a compound related to fenofibric acid, this could be particularly insightful for understanding effects on lipid and carbohydrate metabolism.

Data Integration and Network Analysis: The true power of this approach lies in integrating these disparate datasets. nih.gov Computational tools can be used to construct interaction networks that connect the affected genes, proteins, and metabolites, revealing the core biological pathways perturbed by the compound. oup.com This can elucidate the primary mechanism of action and uncover secondary or off-target effects that would be missed by traditional methods.

By leveraging multi-omics analysis, researchers can build a comprehensive, system-level model of the compound's biological impact. frontiersin.org This data-rich approach is invaluable for identifying novel therapeutic indications, predicting patient responses, and accelerating the journey from a promising molecule to a well-understood therapeutic candidate. mdpi.comahajournals.org

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed for preparing [3-(4-Chlorobenzoyl)phenoxy]acetic acid derivatives?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, condensation of 4-hydroxybenzaldehyde derivatives with chloroacetic acid under alkaline conditions (e.g., sodium hydroxide in ethanol) followed by refluxing for 3–5 hours yields intermediates like (4-formylphenoxy)acetic acid. Subsequent reactions, such as Schiff base formation with substituted anilines, require ethanol as a solvent and heating at 70–80°C for 2–4 hours . Characterization involves IR (C=O stretching at ~1720 cm⁻¹) and NMR (aromatic protons at δ 6.8–7.5 ppm) to confirm structural integrity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include C=O (carboxylic acid) at ~1720–1760 cm⁻¹, aromatic C-Cl at ~750 cm⁻¹, and ether (C-O-C) at ~1240 cm⁻¹ .
  • NMR : 1^1H NMR shows aromatic protons (δ 7.2–8.0 ppm), methylene groups (δ 4.5–5.0 ppm for -OCH2_2CO-), and carbonyl protons (if esterified). 13^{13}C NMR confirms carbonyl carbons at ~170 ppm .

Q. What reaction parameters are critical for optimizing the synthesis of this compound?

  • Methodological Answer :

  • Solvent choice : Ethanol or water-ethanol mixtures are preferred for solubility and reaction efficiency .
  • Molar ratios : A 1:1 ratio of aldehyde to chloroacetic acid minimizes side products .
  • Reaction time : Reflux for 3–5 hours ensures complete substitution, monitored via TLC .

Advanced Research Questions

Q. How can HPLC be utilized to analyze impurities in this compound?

  • Methodological Answer : Impurity profiling requires reversed-phase HPLC with a C18 column. Mobile phases like acetonitrile:water (60:40) at 1.0 mL/min and UV detection at 254 nm resolve impurities such as (4-Chlorophenyl)(4-hydroxyphenyl)methanone (retention time: 0.34) and fenofibric acid (retention time: 0.36). Relative response factors are calibrated against reference standards .

Q. What strategies are effective for determining IC50_{50} values in enzyme inhibition studies involving this compound?

  • Methodological Answer : Recombinant enzymes (e.g., AKR1B10) are incubated with varying concentrations of the compound. Activity is measured via spectrophotometric assays (e.g., NADPH depletion at 340 nm). Data are fitted to a sigmoidal dose-response curve using software like GraphPad Prism to calculate IC50_{50} .

Q. How can degradation pathways and stability be assessed for pharmaceutical formulations containing this compound?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products. LC-MS/MS isolates impurities such as methyl/ethyl esters (e.g., Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) formed via esterification under acidic conditions .

Q. What approaches are used in structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Modifications to the phenoxy-acetic acid backbone (e.g., introducing thiazolidinone rings or halogen substitutions) are synthesized and tested in bioassays. For example, [4-({3-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid showed enhanced activity in target screens, highlighting the role of electron-withdrawing groups in binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.